molecular formula C15H12ClN3 B10980261 N-[(2-chlorophenyl)methyl]quinazolin-4-amine

N-[(2-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B10980261
M. Wt: 269.73 g/mol
InChI Key: DAOZNTUXZQZUBN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chlorobenzylamine with quinazoline derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the amine group of 2-chlorobenzylamine reacts with a quinazoline derivative in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial studies or targeting cancer cell receptors in anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-quinazolin-4-amine
  • N-(4-nitrophenyl)-quinazolin-4-amine
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

N-[(2-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C15H12ClN3/c16-13-7-3-1-5-11(13)9-17-15-12-6-2-4-8-14(12)18-10-19-15/h1-8,10H,9H2,(H,17,18,19)

InChI Key

DAOZNTUXZQZUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=CC=CC=C32)Cl

Origin of Product

United States

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